The synthesis of bacteriocin As-48 involves several key steps:
Bacteriocin As-48 has a distinctive circular structure composed of 70 amino acid residues. Its molecular structure features five alpha-helices arranged in a compact globular form, resembling saposin folding. The amphipathic nature of As-48 is critical for its function, with positively charged residues located on one side and hydrophobic residues on the other .
Bacteriocin As-48 undergoes specific interactions with bacterial membranes that lead to its antimicrobial effects:
The mechanism by which bacteriocin As-48 exerts its antibacterial effects primarily involves:
Bacteriocin As-48 exhibits several notable physical and chemical properties:
Bacteriocin As-48 has promising applications in various scientific fields:
Bacteriocin AS-48, first isolated from Enterococcus faecalis S-48 in 1986, represents a groundbreaking discovery in antimicrobial peptide research [4] [6]. This 70-amino acid peptide belongs to the circular bacteriocin family, characterized by a unique head-to-tail covalent bond linking its N- and C-termini. This circular topology results from post-translational modification where a 105-amino acid precursor undergoes cleavage of its 35-amino acid leader sequence before cyclization [4]. The discovery of AS-48's circular structure revolutionized understanding of bacterial defense mechanisms, revealing a novel structural strategy for peptide stability. Unlike lantibiotics (e.g., nisin) that rely on lanthionine bridges, circular bacteriocins achieve exceptional stability through backbone circularization, conferring resistance to proteolytic degradation, extreme pH (2.0-10.0), and thermal denaturation (up to 100°C) [3] [6].
Table 1: Comparative Features of Major Circular Bacteriocins
Bacteriocin | Producing Strain | Amino Acids | Mass (Da) | Isoelectric Point | Unique Properties |
---|---|---|---|---|---|
AS-48 | Enterococcus faecalis | 70 | 7,149 | 10.4 | Broad-spectrum activity against Gram-positives |
Circularin A | Clostridium beijerinckii | 69 | 6,842 | 9.8 | High activity against Clostridia species |
Enterocin NKR-5-3B | Enterococcus faecium | 65 | 6,987 | 10.1 | Three-helix bundle structure |
Carnocyclin A | Carnobacterium maltaromaticum | 60 | 5,886 | 10.6 | Extremely hydrophobic core |
The circularization mechanism remains enzymatically enigmatic, distinguishing AS-48 from ribosomally synthesized linear peptides. Structural analyses reveal AS-48 adopts a compact globular fold organized into five α-helices stabilized by hydrophobic interactions and salt bridges, contrasting with linear bacteriocins that typically lack defined tertiary structures [4] [5]. This structural complexity positions AS-48 as a paradigm for studying protein circularization in prokaryotes and provides a template for engineering novel antimicrobial scaffolds.
AS-48 serves as an exceptional model system for circular peptide research due to its well-characterized structure-function relationships and mechanistic insights. Its three-dimensional architecture adopts a saposin-like fold consisting of five amphipathic α-helices arranged in a tightly packed bundle [4] [7]. This folding creates distinct electrostatic surfaces: a cationic polar region (helices 4-5) and a hydrophobic sector (helices 1-3) [4]. Molecular dynamics simulations reveal AS-48 exists as a soluble dimer (DF-I) in aqueous environments, where hydrophobic helices are sandwiched between polar layers. Upon contact with bacterial membranes, protonation of glutamic acid residues triggers conformational reorganization into a membrane-embedded dimer (DF-II) that inserts into lipid bilayers [4] [7].
The pore-forming mechanism occurs through a receptor-independent process:
Table 2: Antimicrobial Activity of AS-48 Against Resistant Pathogens
Pathogen | Resistance Profile | MIC Range (µg/mL) | Synergy with Lysozyme |
---|---|---|---|
MRSA (OXA-R) | β-lactams, macrolides | 0.5-4.0 | 4-8 fold enhancement |
VRE | Vancomycin | 4-16 | Not tested |
Mycobacterium tuberculosis H37Rv | First-line drugs | 20-40 | Not reported |
Listeria monocytogenes | β-lactams | 2-8 | 8-16 fold enhancement |
Salmonella enterica | Ampicillin | 16-64 | With EDTA pretreatment |
This mechanism enables AS-48 to overcome resistance in methicillin-resistant Staphylococcus aureus (MRSA), demonstrating efficacy against all 48 clinically isolated MRSA strains regardless of genotype or resistance profile in a comprehensive Spanish study [2] [6]. Notably, AS-48's activity is significantly enhanced (4-8 fold) when combined with lysozyme, which disrupts the peptidoglycan layer, facilitating AS-48 access to the cytoplasmic membrane [3] [6]. Furthermore, AS-48 disrupts established MRSA biofilms, causing structural collapse and reduced viability as confirmed by scanning electron microscopy showing matrix disintegration and aberrant cell division [2] [6].
The global AMR crisis necessitates innovative antimicrobial strategies, with bacteriocin AS-48 offering distinct advantages. The WHO reports 700,000 annual deaths from drug-resistant infections, projected to reach 10 million by 2050 without intervention [1]. AS-48 addresses two critical challenges: multidrug-resistant pathogens and biofilm-mediated infections prevalent in hospital settings. Intensive care units (ICUs) serve as epicenters for nosocomial infections, with studies revealing 47.9 infections per 1,000 patient-days in developing countries [8]. Pathogens like Klebsiella pneumoniae (30%), Acinetobacter spp. (22%), and MRSA (14%) dominate ICU isolates, with multidrug resistance rates reaching 58% and extensive drug resistance in 9.1% of Acinetobacter species [8].
AS-48 counters these threats through:
Table 3: AS-48 Efficacy Against Biofilm-Forming Pathogens
Infection Type | Biofilm Producer | Reduction in Viability | Structural Changes Observed |
---|---|---|---|
Catheter-related | MRSA S-33 | 99.9% | Matrix disintegration, abnormal septation |
Ventilator-associated | MRSA S-48 | 99.0% | Loss of extracellular polymeric substances |
Surgical site | Staphylococcus epidermidis | 90.0% | Cell cluster dissociation |
The economic burden of AMR amplifies AS-48's value proposition. Hospital stays for resistant infections extend 2.3 times longer than non-resistant counterparts, costing healthcare systems billions annually [1]. AS-48's stability allows surface decontamination formulations that could reduce ICU-acquired infections, particularly those involving medical devices. Its efficacy against trypanosomatid parasites (e.g., Leishmania) further demonstrates therapeutic versatility beyond bacterial targets [4]. Crucially, preclinical studies report no hemolytic activity and minimal toxicity in murine models following intraperitoneal/oral administration, supporting its biosafety profile [3] [4].
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8